molecular formula C18H14N6O4 B6503630 5-methyl-N-(4-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene-5-carbonyl}-1,3-oxazol-2-yl)-1,2-oxazole-3-carboxamide CAS No. 1421492-26-3

5-methyl-N-(4-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene-5-carbonyl}-1,3-oxazol-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B6503630
CAS No.: 1421492-26-3
M. Wt: 378.3 g/mol
InChI Key: RTSMPJXLUQEXFJ-UHFFFAOYSA-N
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Description

The compound 5-methyl-N-(4-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene-5-carbonyl}-1,3-oxazol-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic carboxamide featuring a unique triazatricyclic core fused to two oxazole rings. Key structural attributes include:

  • 1,3-Oxazole and 1,2-oxazole moieties: These electron-deficient aromatic systems contribute to π-π stacking interactions and metabolic stability.
  • Carboxamide linker: Bridges the triazatricyclic system to the 1,2-oxazole, offering conformational flexibility while maintaining structural integrity.

The synthesis likely involves multi-step coupling reactions, such as amide bond formation using reagents like EDCI/HOBt (as seen in pyrazole-carboxamide syntheses) , followed by cyclization to assemble the triazatricyclic core.

Properties

IUPAC Name

N-[4-(1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbonyl)-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O4/c1-10-8-12(22-28-10)15(25)21-17-19-13(9-27-17)16(26)24-7-6-23-14-5-3-2-4-11(14)20-18(23)24/h2-5,8-9H,6-7H2,1H3,(H,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSMPJXLUQEXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)N3CCN4C3=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrazole-Carboxamide Derivatives ()

Compounds 3a–3p from are pyrazole-carboxamides with chloro, cyano, and aryl substituents. Key comparisons:

Parameter Target Compound Compound 3a (Pyrazole-carboxamide) Compound 3d (Fluorophenyl variant)
Core Structure Triazatricyclo + 1,3-oxazole + 1,2-oxazole Pyrazole-pyrazole carboxamide Pyrazole-pyrazole with 4-fluorophenyl substituent
Substituents Methyl (5-position of 1,2-oxazole) Chloro (5-position), phenyl groups Fluoro (4-position of aryl), chloro (5-position)
Molecular Weight ~500–550 g/mol (estimated) 403.1 g/mol (C21H15ClN6O) 421.0 g/mol (C21H14ClFN6O)
Synthetic Yield Not reported (hypothetically lower due to complex triazatricyclic synthesis) 68% 71%
Melting Point Not reported 133–135°C 181–183°C
Key Interactions High nitrogen content for H-bonding; rigid triazatricyclic system Aryl π-π stacking; chloro for lipophilicity Fluoro for electronegativity; enhanced stability

Key Observations :

  • The target compound’s triazatricyclic system introduces greater structural complexity and rigidity compared to the simpler pyrazole cores in 3a–3p . This may enhance target binding selectivity but complicate synthesis.
  • Electron-withdrawing substituents (e.g., Cl, F) in 3a–3p improve stability and crystallinity, as seen in higher melting points for halogenated variants . The target’s methyl group may instead favor metabolic stability.

Oxazole Derivatives ()

describes 5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles synthesized via [3+2] cycloaddition. Comparisons include:

Parameter Target Compound Compound 1b (Benzyl-substituted oxazole) Compound 1e (N-methylglycinamide oxazole)
Core Structure 1,3-Oxazole + 1,2-oxazole + triazatricyclo 1,3-Oxazole with benzyl and tetrazole 1,3-Oxazole with N-methylglycinamide
Substituents Methyl (5-position), triazatricyclic carbonyl Benzyl (2-position), tetrazole (4-position) N-methylglycinamide (amino function)
Synthetic Approach Likely EDCI/HOBt-mediated amidation + cyclization [3+2] cycloaddition of carbonitriles and azides ADAN cyclization (2-amino-3,3-dichloroacrylonitrile)
Functional Groups Carboxamide, carbonyl Tetrazole (acidic), benzyl (hydrophobic) Amide (polar), methylglycinamide (H-bond donor)

Key Observations :

  • The target’s 1,2-oxazole and carboxamide linker differentiate it from the 1,3-oxazole-tetrazole hybrids in . The latter’s tetrazole group offers pH-dependent ionization, whereas the target’s triazatricyclic system may provide unique binding motifs.
  • Synthesis of the target likely requires advanced coupling strategies, contrasting with the straightforward cycloadditions used for simpler oxazoles .

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